molecular formula C12H16N4O7 B15285501 5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane

5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane

Cat. No.: B15285501
M. Wt: 328.28 g/mol
InChI Key: GFABNNMTRVBLPZ-UHFFFAOYSA-N
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Description

5-[(4-Amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane (CAS 63699-78-5) is a nitrobenzoic acid derivative with a γ-L-glutamylamino substituent at the 5-position. Its IUPAC name is azanium,5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate, reflecting its stereospecific (4S) configuration derived from L-glutamic acid . The compound features:

  • A benzoic acid backbone with a nitro group at the 2-position.
  • A glutamylamide side chain (4-amino-4-carboxybutanoyl) at the 5-position.
  • An ammonium counterion balancing the carboxylate group.

Its molecular formula is C₁₂H₁₆N₄O₇ (MW 328.28 g/mol), and it is primarily used in biochemical assays, such as enzyme substrate studies, due to its peptide-like structure and nitro group’s electron-withdrawing properties .

Properties

Molecular Formula

C12H16N4O7

Molecular Weight

328.28 g/mol

IUPAC Name

5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane

InChI

InChI=1S/C12H13N3O7.H3N/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15(21)22)7(5-6)11(17)18;/h1,3,5,8H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20);1H3

InChI Key

GFABNNMTRVBLPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)[N+](=O)[O-].N

Origin of Product

United States

Preparation Methods

The synthesis of 5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane involves several steps The synthetic route typically starts with the nitration of benzoic acid to introduce the nitro groupThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Chemical Reactions Analysis

Acid-Base Reactions

The ammonium salt is formed via neutralization of the carboxylic acid group with ammonia. The free acid form (CID 104545) reacts with aqueous NH₃ to yield the water-soluble ammonium salt .

Reaction Conditions Product Reference
C₁₂H₁₃N₃O₇ + NH₃ → C₁₂H₁₆N₄O₇Ambient temperature, aqueous solutionAmmonium salt (CID 16213644)

This reaction is reversible under acidic conditions, regenerating the free carboxylic acid .

Amide Hydrolysis

The central γ-glutamyl amide bond undergoes hydrolysis in acidic or basic media, cleaving the molecule into 4-amino-4-carboxybutanoic acid (a glutamic acid derivative) and 5-amino-2-nitrobenzoic acid.

Conditions Reagents Products Rate Reference
Acidic (HCl, 1M, reflux)H₃O⁺Glutamic acid derivative + 5-amino-2-nitrobenzoic acidSlow (24–48 hrs)
Basic (NaOH, 0.1M, 60°C)OH⁻Same as aboveModerate (6–12 hrs)

The reaction is critical in enzymatic degradation pathways involving γ-glutamyl transpeptidase (GGT) .

Nitro Group Reduction

The aromatic nitro group (-NO₂) at position 2 of the benzoic acid moiety can be selectively reduced to an amine (-NH₂) using catalytic hydrogenation:

Catalyst Conditions Product Yield Reference
Pd/C (10%)H₂ (1 atm), EtOH, 25°C5-[(4-amino-4-carboxybutanoyl)amino]-2-aminobenzoic acid;azane85–90%
Fe/HClAqueous HCl, 70°CSame as above60–70%

This reaction alters the electronic properties of the aromatic ring, enabling further functionalization .

Esterification of Carboxylic Acids

The free carboxylic acid groups (if regenerated from the ammonium salt) undergo Fischer esterification:

Reagent Conditions Product Application Reference
CH₃OH, H₂SO₄Reflux, 3 hrsMethyl ester derivativesImproved lipid solubility

For example:

C12H13N3O7+CH3OHH+C13H15N3O7+H2O\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_7 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{13}\text{H}_{15}\text{N}_3\text{O}_7 + \text{H}_2\text{O}

Decarboxylation

Thermal decarboxylation occurs at temperatures >200°C, releasing CO₂ and forming a tertiary amine:

Conditions Product Byproducts Reference
220°C, inert atmosphere5-[(4-aminobutanoyl)amino]-2-nitrobenzeneCO₂, NH₃

Supramolecular Interactions

In solid-state, the ammonium ion participates in hydrogen bonding with carboxylate groups, forming stable crystalline networks. Halogen bonding (e.g., Cl···O) is observed in analogs like 2-chloro-4-nitrobenzoic acid salts .

Scientific Research Applications

5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes and modulating inflammatory pathways. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby reducing inflammation .

Comparison with Similar Compounds

4-(4-Nitrobenzylideneamino) Benzoic Acid

Molecular Formula : C₁₄H₁₀N₂O₄ (MW 270.24 g/mol)
Key Features :

  • Contains a nitrobenzylideneamino group instead of the glutamylamide side chain.
  • Synthesized via Schiff base formation, often used to create β-lactam derivatives (e.g., azetidinones) with antimicrobial activity . Applications: Intermediate in synthesizing β-lactam antibiotics.

4-Aminobenzoic Acid (PABA)

Molecular Formula: C₇H₇NO₂ (MW 137.14 g/mol) Key Features:

  • Acts as a precursor for folic acid and is used in sunscreens due to UV absorption .
    Applications : Pharmaceutical excipient, vitamin B10 synthesis.

Phosph(III)azane Complexes (e.g., [Zn₂L₂]·nC₇H₈)

Key Features :

  • Benzothiadiazole-based ligands with phosphorus and azane (NH) groups in coordination complexes.
  • Exhibit photophysical properties, such as luminescence, due to metal-ligand charge transfer .
    Applications : Materials science, optoelectronic devices.

5-[(4-Hydroxy-5-nitrobenzoyl)amino]-2-nitrobenzoic Acid

Molecular Formula : C₁₄H₉N₃O₈ (MW 347.24 g/mol)
Key Features :

  • Dual nitro groups and a hydroxy-nitrobenzoyl substituent.
  • Applications: Chemical synthesis, chromogenic substrates.

Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane Oxide

Key Features :

  • Complex structure with sulfinyl, nitro, and azane oxide groups.
  • Applications: Catalysis, chelating agents.

Structural and Functional Contrasts

Functional Group Analysis

Compound Nitro Groups Carboxylic Acid Amine/Amide Additional Groups
Target Compound 1 Yes Glutamylamide Ammonium ion
4-(4-Nitrobenzylideneamino) Benzoic Acid 1 Yes Imine Benzylidene
Phosph(III)azane Complexes 0 No Azane (NH) Benzothiadiazole, Phosphorus
5-[(4-Hydroxy-5-nitrobenzoyl)amino]-... 2 Yes Amide Hydroxy

Physicochemical Properties

Compound Solubility Stability Key Interactions
Target Compound Polar solvents pH-sensitive Hydrogen bonding, enzyme binding
4-Aminobenzoic Acid Water, ethanol UV-sensitive Hydrogen bonding, UV absorption
Phosph(III)azane Complexes Organic solvents Thermal stability Metal-ligand coordination

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound’s synthesis involves coupling the nitrobenzoic acid core with the L-glutamic acid derivative via amide bond formation. Key parameters include pH control (to activate carboxylic acid groups), temperature (40–60°C to balance reactivity and side reactions), and catalysts like EDC/NHS for efficient coupling . Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometry of reactants (e.g., 1:1.2 molar ratio of nitrobenzoic acid to L-glutamic acid derivative) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : C18 column with a mobile phase of acetonitrile/0.1% TFA in water (gradient elution) to assess purity (>95%).
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (328.28 g/mol) and detect impurities .
  • FT-IR : Identify functional groups (e.g., nitro group at ~1520 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .

Q. What are the key solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound is polar due to nitro, carboxylic acid, and amide groups. Solubility is highest in DMSO or aqueous buffers at pH 7–8 (carboxylic acid deprotonation enhances solubility). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS to avoid precipitation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions between the nitrobenzoic acid moiety and active sites (e.g., nitroreductases). Focus on hydrogen bonding (amide and carboxylate groups) and π-π stacking (nitro group).
  • MD Simulations (GROMACS) : Simulate stability in aqueous environments to assess conformational flexibility .
  • Validate predictions with experimental data (e.g., enzyme inhibition assays) .

Q. What spectroscopic techniques are most effective for distinguishing stereoisomers or tautomeric forms of this compound?

  • Methodological Answer :

  • NMR : ¹H-NMR (DMSO-d₆) to resolve diastereotopic protons near the chiral center (4S configuration). Key signals: aromatic protons at δ 7.5–8.5 ppm, amide NH at δ ~10 ppm .
  • CD Spectroscopy : Detect enantiomeric excess (>99% for the 4S isomer) by analyzing Cotton effects in the 200–250 nm range .

Q. How can contradictory data on the compound’s bioactivity (e.g., varying IC₅₀ values in enzyme assays) be resolved methodologically?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like buffer pH (affects ionization state), temperature (25°C vs. 37°C), and reducing agents (nitro group reduction may alter activity).
  • Dose-Response Curves : Use 8–12 concentration points with triplicate measurements to improve reliability.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, R² analysis) to identify outliers or systematic errors .

Q. What strategies mitigate degradation of this compound under physiological conditions (e.g., in cell culture media)?

  • Methodological Answer :

  • Stability Studies : Incubate the compound in PBS or DMEM at 37°C, sampling at 0, 6, 12, and 24 hours. Analyze degradation products via LC-MS.
  • Protective Measures : Add antioxidants (e.g., ascorbic acid) or use serum-free media to reduce nitro group reduction .

Q. How does the nitro group’s electronic influence affect the compound’s reactivity in nucleophilic substitution or redox reactions?

  • Methodological Answer :

  • Cyclic Voltammetry : Scan from −1.0 V to +1.0 V (vs. Ag/AgCl) to identify reduction potentials of the nitro group.
  • Hammett Analysis : Correlate substituent effects (nitro as a strong electron-withdrawing group) with reaction rates in SNAr mechanisms .

Methodological Resources

  • Synthetic Protocols : Refer to glutamic acid coupling methods in and .
  • Analytical Validation : Cross-reference LC-MS parameters in and .
  • Computational Tools : Utilize software described in for modeling.

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